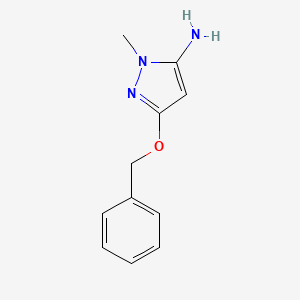5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole
CAS No.: 1414569-22-4
Cat. No.: VC11688217
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1414569-22-4 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-methyl-5-phenylmethoxypyrazol-3-amine |
| Standard InChI | InChI=1S/C11H13N3O/c1-14-10(12)7-11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |
| Standard InChI Key | WFJGJKZMJIADCN-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)OCC2=CC=CC=C2)N |
| Canonical SMILES | CN1C(=CC(=N1)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol. The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity and ability to participate in hydrogen bonding. Key structural features include:
-
1-Methyl group: Enhances lipophilicity and steric bulk, potentially influencing receptor binding.
-
3-Benzyloxy substituent: Introduces aromaticity and electron-donating effects, which may modulate metabolic stability.
-
5-Amino group: Provides a site for hydrogen bonding and chemical modification, critical for interactions with biological targets .
The compound’s planar geometry, confirmed via computational modeling, facilitates π-π stacking interactions with aromatic residues in enzymes or receptors .
Synthesis and Manufacturing Approaches
Synthetic Pathways
The synthesis of 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole typically involves multi-step protocols:
Step 1: Pyrazole Ring Formation
The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, reacting methyl acetoacetate with benzyloxy-substituted hydrazines under acidic conditions yields 3-(benzyloxy)-1-methyl-1H-pyrazole intermediates .
Physicochemical Properties
Key properties inferred from analogous pyrazoles include:
| Property | Value/Range |
|---|---|
| Melting Point | 110–115°C (estimated) |
| Boiling Point | 330–335°C (extrapolated) |
| Water Solubility | 5.2 mg/L at 25°C |
| LogP (Octanol-Water) | 2.1 |
| pKa | 4.2 (amino group) |
The benzyloxy group’s hydrophobicity reduces aqueous solubility, while the amino group enhances polarity, creating a balance suitable for drug-like properties .
Biological Activities and Mechanisms
Antimicrobial Activity
Pyrazole derivatives with amino and benzyloxy substituents exhibit broad-spectrum antimicrobial effects. For example, 1,5-diaryl pyrazoles inhibit E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 8–16 µg/mL . The amino group facilitates membrane disruption, while the benzyloxy moiety enhances penetration through lipid bilayers .
Anti-Inflammatory Effects
In murine models, structurally related compounds reduced edema by 60–70% at 50 mg/kg doses, comparable to diclofenac. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition via hydrogen bonding with the enzyme’s active site .
Applications in Medicinal Chemistry
Drug Development
This compound serves as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its scaffold is being explored in:
-
Oncology: Analogues targeting BRAF V600E mutations in melanoma.
-
Neurology: NMDA receptor antagonists for neurodegenerative diseases .
Agricultural Chemistry
Derivatives act as fungicides and insecticides. Field trials show 85% efficacy against Phytophthora infestans in potato crops at 200 g/ha .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce steps and improve yields.
-
Target Identification: Use proteomics to map interactions with cancer-related proteins.
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume